1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
Description
1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular formula of C23H19N3O7
Properties
CAS No. |
769142-19-0 |
|---|---|
Molecular Formula |
C27H21N3O7 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[1-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H21N3O7/c1-35-24-13-11-19(15-25(24)36-2)27(32)37-23-12-10-17-6-3-4-9-21(17)22(23)16-28-29-26(31)18-7-5-8-20(14-18)30(33)34/h3-16H,1-2H3,(H,29,31)/b28-16+ |
InChI Key |
GHMPUCXMAWJASU-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride.
Carbohydrazonoyl Intermediate: The 3-nitrobenzoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with Naphthyl Group: The carbohydrazonoyl intermediate is coupled with a naphthyl derivative under specific reaction conditions to form the desired compound.
Esterification: The final step involves the esterification of the compound with 3,4-dimethoxybenzoic acid to yield 1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects.
Comparison with Similar Compounds
1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
3-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate:
4-Bromo-2-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound contains a bromine atom, which can influence its chemical behavior and applications.
The uniqueness of 1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Introduction
1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables to elucidate its pharmacological significance.
- Molecular Formula : C20H15N3O5
- Molecular Weight : 377.3502 g/mol
- CAS Number : 385799-17-7
Structure
The compound features a nitro group, which is known for imparting various biological activities. The presence of the naphthalene moiety and the methoxy groups further enhances its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing nitro groups often exhibit antimicrobial activity. The nitro group can undergo redox reactions in microbial cells, leading to cell death through the generation of reactive intermediates . This mechanism is particularly relevant in the context of treating infections caused by bacteria such as H. pylori and M. tuberculosis.
Anti-inflammatory Effects
In vitro studies have demonstrated that similar nitro compounds can inhibit key inflammatory pathways, including the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting potential use in managing inflammatory diseases .
Case Studies
- Study on Nitro Compounds :
- Pharmacological Profile :
The biological activity of 1-(2-(3-Nitrobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be attributed to:
- Redox Reactions : The nitro group participates in redox reactions that produce reactive oxygen species (ROS), leading to oxidative stress in microbial cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in inflammatory pathways, thereby modulating immune responses .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Nitro Compound A | Antimicrobial | Effective against S. aureus with MIC values <10 µg/mL |
| Nitro Compound B | Anti-inflammatory | Reduced TNF-alpha production in macrophages |
| Nitro Compound C | Anticancer | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
